molecular formula C16H24N2O B13015523 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline

2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline

Cat. No.: B13015523
M. Wt: 260.37 g/mol
InChI Key: ARBZNWSAHIHYFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves several steps. One common synthetic route includes the reaction of octahydroquinolizine with methoxy aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aniline group undergoes oxidation under acidic or enzymatic conditions to form nitroso or nitro derivatives. In controlled settings (e.g., H₂O₂/Fe²⁺ systems), oxidation targets the aromatic amine, generating intermediates like 2-((octahydro-1H-quinolizin-1-yl)methoxy)nitrosobenzene (detected via LC-MS). This reactivity parallels simpler aniline derivatives but is moderated by steric hindrance from the octahydroquinolizine substituent .

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitutions under basic conditions. For example:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields 2-((octahydro-1H-quinolizin-1-yl)hydroxy)aniline (>75% yield).

  • Arylations : Reactions with aryl halides (e.g., 4-fluorobenzyl chloride) in DMF/K₂CO₃ produce N-aryl derivatives through SNAr mechanisms (60–70% yields) .

Coupling Reactions

The aniline’s NH₂ group facilitates cross-coupling:

Reaction Type Conditions Product Yield
Buchwald-Hartwig Pd(OAc)₂/XPhos, K₃PO₄, 110°CC–N-coupled heterocycles (e.g., triazoles)65–80%
Ullmann-type CuI, L-proline, DMSO, 80°CBiaryl ethers with electron-deficient arenes50–60%

These reactions highlight its utility in constructing complex pharmacophores .

Comparative Reactivity with Derivatives

Key structural analogs exhibit modified reactivity:

CompoundMolecular FormulaReactivity Profile
5-Fluoro-2-(1-methylpiperidin-4-yl)methoxyaniline C₁₃H₁₉FN₂OEnhanced electrophilic substitution (F activation)
o-Anisidine C₇H₉NRapid diazotization; limited coupling
((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine C₁₀H₂₂N₂No methoxy group; focuses on amine alkylation

The methoxy group in 2-((octahydro-1H-quinolizin-1-yl)methoxy)aniline uniquely balances electronic and steric effects, enabling selective functionalization .

Synthetic Routes and Byproducts

Industrial synthesis involves:

  • Quinolizine Formation : Cyclization of 1,5-diaminopentane with cyclohexanone derivatives (60% yield) .

  • Methoxy-Aniline Coupling : Mitsunobu reaction between octahydroquinolizine methanol and 2-aminophenol (PPh₃/DIAD, 55% yield).

Common byproducts include:

  • N-oxides (from overoxidation)

  • Dimerized species (via radical intermediates under light)

Stability and Degradation

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions via C–O bond cleavage .

  • Photolysis : UV exposure (254 nm) induces ring-opening at the quinolizine moiety, forming 2-methoxyaniline and cyclohexene derivatives .

This compound’s versatility in oxidation, substitution, and coupling reactions positions it as a strategic intermediate in medicinal chemistry and materials science. Its stability profile necessitates controlled handling to avoid unintended degradation pathways.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise in pharmaceutical development due to its ability to interact with biological targets. Preliminary studies indicate that it may modulate receptor activity or enzyme function, which can be further explored through in vitro and in vivo experiments. The binding affinity and activity against specific biological targets are critical areas of investigation, as they may lead to the development of new therapeutic agents.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that compounds similar to 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline exhibit significant antimicrobial properties. For instance, derivatives of quinolone compounds have shown efficacy against various bacterial strains, suggesting that this compound could follow suit with appropriate modifications .
  • Neuropharmacology : The structural features of this compound may confer neuroactive properties, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders. Its potential to cross the blood-brain barrier enhances its relevance in neuropharmacological research.

Synthetic Chemistry

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Synthesis Routes

Common synthetic strategies include:

  • Mannich Reaction : Utilizing amines and formaldehyde in the presence of a catalyst to form imines that can be further modified.
  • Nucleophilic Substitution : Employing the methoxy group for substitution reactions to generate various derivatives that may exhibit different biological activities or chemical properties.

Mechanism of Action

The mechanism of action of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline is a derivative of octahydroquinolizine, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of octahydroquinolizine derivatives with methoxy and aniline groups. The structural modifications aim to enhance the compound's biological efficacy while reducing toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including compounds related to this compound. For instance, a series of quinoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

CompoundMDA-MB-231 (IC50 µM)PC-3 (IC50 µM)MRC-5 (IC50 µM)
3a4748>82
3b2856>82
4e303871

These findings indicate that compounds like 3b and 4e exhibit promising activity against breast and prostate cancer cells while showing minimal effects on normal fibroblast cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Antimicrobial Activity

The octahydroquinolizine scaffold has also been explored for its antimicrobial properties. A study reported that certain derivatives exhibited bactericidal effects against various bacterial strains, indicating potential as antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity of Octahydroquinolizine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC µg/mL)
AE. coli15
BS. aureus10
CP. aeruginosa20

These results suggest that derivatives based on the octahydroquinolizine structure could be developed into effective antimicrobial agents .

Case Study: Cancer Treatment

A notable case study involved the evaluation of a quinoline derivative similar to This compound in a murine model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size over a four-week treatment period. Histological analyses confirmed decreased proliferation rates within tumor tissues, correlating with in vitro findings .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a derivative was tested against multi-drug resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Step 1 : React octahydro-1H-quinolizine with a brominated methoxy intermediate (e.g., 2-(bromomethyl)aniline derivatives) under basic conditions (e.g., Cs₂CO₃ in 1,4-dioxane at 90°C) .

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Critical Parameters :
ParameterOptimal ConditionYield Impact
CatalystPd/XPhosIncreases coupling efficiency
Solvent1,4-dioxaneEnhances reaction homogeneity
Temperature90°C (sealed tube)Reduces side reactions
  • Purity Optimization : Use anhydrous Na₂SO₄ for drying organic phases and HPLC for final purity assessment (>95%) .

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Software : Refinement via SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
  • Key Metrics :
ParameterTypical ValueSignificance
R-factor<0.05Indicates high data accuracy
CCDC DepositionRequiredEnsures reproducibility
  • Visualization : Generate ORTEP-3 diagrams to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the basicity and reactivity of this compound?

  • Methodological Answer :

  • Basicity Analysis : The methoxy group at the para position donates electron density via resonance (+R effect), increasing nitrogen’s lone pair availability. Compare pKa values:
SubstituentpKa (Aniline Derivative)
-OCH₃~5.2 (vs. aniline pKa 4.6)
-NO₂~1.0
  • Reactivity Implications : Enhanced nucleophilic aromatic substitution (e.g., with tetrazole groups) and resistance to oxidation .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Perform 2D NMR (COSY, HSQC) to assign proton and carbon signals. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm .
  • Step 2 : Validate using DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts.
  • Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility. Compare experimental vs. computed
ProtonExperimental δ (ppm)Computed δ (ppm)
H-26.856.79
H-47.127.05
  • Resolution : Use deuterated solvents (e.g., DMSO-d₆) and temperature-controlled NMR .

Q. What strategies mitigate challenges in synthesizing derivatives with tetrazole or triazole substituents?

  • Methodological Answer :

  • Challenge : Steric hindrance from the octahydroquinolizine moiety reduces reaction efficiency.
  • Solutions :

Use microwave-assisted synthesis to enhance reaction rates (e.g., 90°C, 30 min) .

Employ Pd-catalyzed cross-coupling for heterocycle introduction (e.g., Suzuki-Miyaura with XPhos ligand) .

  • Yield Optimization :
DerivativeCatalystYield (%)
TetrazolePd(OAc)₂70
TriazoleCuI65

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Scenario : X-ray data shows planar aromatic rings, but NMR suggests rotational flexibility.
  • Analysis :

Dynamic Effects : Use variable-temperature NMR to detect ring flipping.

Computational Modeling : Compare gas-phase (rigid) vs. solution-phase (flexible) DFT structures.

  • Resolution : Report both static (X-ray) and dynamic (NMR/DFT) models to reconcile data .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxy)aniline

InChI

InChI=1S/C16H24N2O/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2

InChI Key

ARBZNWSAHIHYFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)COC3=CC=CC=C3N

Origin of Product

United States

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